Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride
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Overview
Description
“Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It is amphoteric in nature i.e., it shows both acidic and basic properties .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal and Molecular Structures : The crystal and molecular structures of a related compound, methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate, were studied. This compound was obtained as a side product in the synthesis of an antitubercular agent. Its structure provides insights into the behavior of similar benzo[d]imidazole derivatives (Richter et al., 2023).
Applications in Drug Discovery and Anticancer Research
Antitumor Compounds : A series of novel 2-[(4-amino-6-R2-1,3,5-triazin-2-yl)methylthio]-4-chloro-5-methyl-N-(5-R1-1H-benzo[d]imidazol-2(3H)-ylidene)benzenesulfonamides were synthesized. Selected compounds showed significant cytotoxic activity against colon, breast, and cervical cancer cell lines. This demonstrates the potential of such compounds in anticancer drug development (Tomorowicz et al., 2020).
Anti-Breast Cancer Agents : Novel substituted 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and their methyl esters were synthesized and evaluated for antiproliferative effects against breast cancer cell lines. These compounds showed promising effects, indicating their potential as leads for breast cancer therapeutics (Karthikeyan et al., 2017).
Applications in Antioxidant and Antimicrobial Research
- Antioxidant and Antimicrobial Activities : New 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitriles and related compounds were synthesized and evaluated for their antioxidant and antimicrobial activities. Compounds displayed high activity against Staphylococcus aureus, Salmonella typhimurium, and Candida albicans, showcasing their potential in antimicrobial applications (Bassyouni et al., 2012).
Mechanism of Action
Target of Action
Methyl 5-amino-1H-benzo[d]imidazole-2-carboxylate hydrochloride is a compound that belongs to the class of imidazole derivatives . Imidazole derivatives have been known to exhibit a broad range of chemical and biological properties, making them important synthons in the development of new drugs . .
Mode of Action
Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives have been known to interact with various biochemical pathways due to their broad range of biological activities .
Result of Action
Imidazole derivatives have been known to exhibit a broad range of biological activities, which can result in various molecular and cellular effects .
Action Environment
It is known that the compound is stable at room temperature .
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that imidazole derivatives, such as this compound, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
It is known that imidazole derivatives can have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Imidazole derivatives are known to exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
properties
IUPAC Name |
methyl 6-amino-1H-benzimidazole-2-carboxylate;hydrochloride |
Source
|
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2.ClH/c1-14-9(13)8-11-6-3-2-5(10)4-7(6)12-8;/h2-4H,10H2,1H3,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUEMMSDGTWGCKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(N1)C=C(C=C2)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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